1-Isopropylpiperidine-2-carbaldehyde
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Overview
Description
1-Isopropylpiperidine-2-carbaldehyde is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the isopropyl group and the aldehyde functional group at the second position of the piperidine ring makes this compound unique. It is widely used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isopropylpiperidine-2-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of piperidine with isopropyl bromide to introduce the isopropyl group. This is followed by oxidation to introduce the aldehyde functional group at the second position. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Isopropylpiperidine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperidine ring can undergo substitution reactions where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: 1-Isopropylpiperidine-2-carboxylic acid.
Reduction: 1-Isopropylpiperidine-2-methanol.
Substitution: Various substituted piperidine derivatives depending on the substituent introduced.
Scientific Research Applications
1-Isopropylpiperidine-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is involved in the development of drugs targeting neurological disorders due to its piperidine structure.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Isopropylpiperidine-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of their functions. The piperidine ring can interact with receptors in the nervous system, influencing neurotransmission pathways.
Comparison with Similar Compounds
1-Isopropylpiperidine-4-carbaldehyde: Similar structure but with the aldehyde group at the fourth position.
1-Ethylpiperidine-3-carbaldehyde: Contains an ethyl group instead of an isopropyl group.
2-Isopropyl-1,3-oxazole-4-carbaldehyde: Contains an oxazole ring instead of a piperidine ring.
Uniqueness: 1-Isopropylpiperidine-2-carbaldehyde is unique due to the specific positioning of the isopropyl and aldehyde groups, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C9H17NO |
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Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-propan-2-ylpiperidine-2-carbaldehyde |
InChI |
InChI=1S/C9H17NO/c1-8(2)10-6-4-3-5-9(10)7-11/h7-9H,3-6H2,1-2H3 |
InChI Key |
IOLCGPFAIYYFBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCCCC1C=O |
Origin of Product |
United States |
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